molecular formula C21H32N2O B1249716 1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one CAS No. 560085-11-2

1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one

Cat. No.: B1249716
CAS No.: 560085-11-2
M. Wt: 328.5 g/mol
InChI Key: PHMGZAICAOYEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development of 77-LH-28-1

1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one (77-LH-28-1) was first synthesized and characterized in 2008 as part of efforts to develop selective agonists for muscarinic acetylcholine receptor subtype 1 (M₁). Its discovery emerged from structural modifications of earlier compounds like AC-42, which exhibited M₁ selectivity but limited bioavailability. Unlike orthosteric agonists that bind conserved receptor regions, 77-LH-28-1 engages an allosteric site, achieving >100-fold selectivity for M₁ over other muscarinic subtypes (M₂–M₅). This property, combined with its ability to cross the blood-brain barrier, established it as a critical tool for studying central nervous system (CNS) pharmacology.

Key Milestones in Development:

Year Development Phase Significance
2008 Initial synthesis Demonstrated M₁ selectivity and brain penetration
2014 Bitopic mechanism elucidation Revealed dual orthosteric/allosteric binding mode
2023 Hybrid ligand development Used as a scaffold for novel M₁-targeting compounds

Position in Muscarinic Receptor Research

77-LH-28-1 occupies a unique niche in muscarinic research due to its role in resolving historical challenges:

  • Subtype Specificity : Traditional agonists (e.g., acetylcholine) non-selectively activate all five muscarinic subtypes, complicating mechanistic studies. 77-LH-28-1’s allosteric binding avoids this issue, enabling precise modulation of M₁-dependent pathways.
  • Receptor Activation Studies : Functional assays show it induces M₁-mediated calcium mobilization and ERK1/2 phosphorylation without activating M₂–M₅. This selectivity has been instrumental in mapping M₁’s role in hippocampal synaptic plasticity and gamma oscillations.
  • Bitopic Ligand Design : Structural studies of 77-LH-28-1 bound to M₁ (PDB: 5CXV) revealed interactions spanning orthosteric and allosteric pockets, inspiring hybrid ligands like 13-C7 that enhance receptor subtype bias.

Chemical Classification and Nomenclature

77-LH-28-1 belongs to the 3,4-dihydroquinolin-2-one class, characterized by a bicyclic core with a ketone group at position 2. Its systematic IUPAC name reflects three structural domains:

  • Dihydroquinolinone core : 3,4-dihydroquinolin-2-one (positions 1–4).
  • Alkylpiperidine sidechain : 4-butylpiperidin-1-yl group connected via a propyl linker.
  • Substituents : A butyl group at the piperidine’s 4-position enhances M₁ affinity.

Molecular Properties:

Property Value
IUPAC Name This compound
Formula C₂₁H₃₂N₂O
Molecular Weight 328.50 g/mol
CAS Registry 560085-11-2

The compound’s X-ray crystallography data confirms a planar dihydroquinolinone ring system and a gauche conformation in the propyl linker, optimizing receptor interactions.

Historical Development of Dihydroquinolinone Chemistry

Dihydroquinolinones have been pharmacologically significant since the mid-20th century. Key advancements include:

  • Early Syntheses : Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, developed in the 2000s, enabled scalable production of 6-hydroxy-3,4-dihydroquinolinone intermediates.
  • Medicinal Applications :
    • p38 MAP Kinase Inhibitors : Quinolinone derivatives showed efficacy in inflammatory models.
    • Dopamine D4 Antagonists : Structural analogs of 77-LH-28-1 exhibited D4 receptor selectivity, expanding therapeutic potential.
  • Modern Methodologies :
    • Palladium-Catalyzed C–H Activation : Streamlined synthesis of C3-functionalized derivatives.
    • Cascade Reactions : Enabled one-pot assembly of dihydroquinolinones from o-silylaryl triflates.

Evolution of Key Syntheses:

Method Year Innovation
Friedel-Crafts Cyclization 2003 High-yield intramolecular alkylation
Iron-Catalyzed Condensation 2024 Amine-release triple condensation for C3-alkenylation
Aryne-Based Cascades 2021 Modular synthesis via pyrazolidinone reactions

This progression underpinned 77-LH-28-1’s development, leveraging dihydroquinolinone’s synthetic versatility for CNS-targeted design.

Properties

IUPAC Name

1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMGZAICAOYEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437063
Record name 77-LH-28-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560085-11-2
Record name 1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560085-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 77-LH-28-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77-LH-28-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZH28BM589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Radical Cyclization of α-Halo Anilides

A radical-mediated 6-exo-trig cyclization strategy enables efficient construction of the dihydroquinolin-2-one ring. As demonstrated by Parsons et al., α-halo-ortho-alkenyl anilides undergo cyclization using tributyltin hydride (Bu3SnH) and triethylborane (Et3B) under aerobic conditions. For example, treatment of α-iodoanilide 15a with Bu3SnH (1.2 equiv) and Et3B (0.4 equiv) in hexane at room temperature yields 3,4-dihydroquinolin-2-one 14a in 95% yield. This method benefits from high regioselectivity and compatibility with alkyl substituents at the C-4 position.

Friedel-Crafts Alkylation

Intramolecular Friedel-Crafts alkylation offers an alternative route. Patent US20040034228A1 describes the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids (e.g., AlCl3, 3–5 equiv) in dimethyl sulfoxide (DMSO) at 150–220°C. This method produces 6-hydroxy-3,4-dihydroquinolinone in high purity (≥98%), critical for downstream functionalization.

Functionalization of the Piperidine Moiety

The 4-butylpiperidine side chain is introduced via sequential alkylation and coupling reactions:

Synthesis of 4-Butylpiperidine

4-Butylpiperidine is typically prepared through reductive amination of piperidine-4-one with butylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This step achieves >90% conversion, with the product purified via fractional distillation under reduced pressure.

Propyl Linker Installation

Coupling the piperidine to the dihydroquinolin-2-one core requires a three-carbon spacer. Patent ZA200405024B details the alkylation of 4-butylpiperidine with 1-bromo-3-chloropropane in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C. The intermediate 1-(3-chloropropyl)-4-butylpiperidine is isolated in 85% yield and subsequently used for nucleophilic substitution.

Final Coupling Strategies

N-Alkylation of Dihydroquinolin-2-one

The chloropropyl-piperidine intermediate undergoes nucleophilic displacement with the nitrogen of dihydroquinolin-2-one. Reaction conditions involve sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 60°C for 12 hours, achieving 70–75% yield. Excess alkylating agent (1.5 equiv) minimizes dimerization side products.

Buchwald-Hartwig Amination

For enhanced efficiency, palladium-catalyzed coupling has been explored. Using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs2CO3) in toluene at 110°C, the aryl bromide derivative of dihydroquinolin-2-one couples with 4-butylpiperidine-propylamine to furnish the target compound in 82% yield. This method reduces reaction time to 6 hours and improves scalability.

Optimization and Purification

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics. DMSO accelerates Friedel-Crafts cyclization but necessitates high temperatures (≥150°C), while THF favors N-alkylation at moderate temperatures (60°C). Polar aprotic solvents like DMF improve solubility of intermediates but may complicate purification.

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) further enhances purity to >99% for pharmacological applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Radical Cyclization85–9595High regioselectivity, mild conditionsRequires toxic Bu3SnH
Friedel-Crafts78–8298Scalable, simple workupHigh energy input, Lewis acid waste
Buchwald-Hartwig80–8299Rapid, catalyticCostly palladium catalysts

Mechanistic Insights

Radical Cyclization Pathway

The reaction proceeds via a tin radical abstracting the α-iodo atom, generating an amide radical that cyclizes onto the ortho-alkene. Chirality transfer from axially chiral anilides to the dihydroquinolin-2-one product occurs with >98% fidelity, enabling enantioselective synthesis.

Lewis Acid-Mediated Cyclization

AlCl3 coordinates to the carbonyl oxygen of N-(4-methoxyphenyl)-3-chloropropionamide, polarizing the C-Cl bond and facilitating intramolecular electrophilic attack at the para-methoxy position. Demethylation with BBr3 subsequently yields the hydroxylated product .

Chemical Reactions Analysis

77-LH-28-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

77-LH-28-1 has several scientific research applications:

    Chemistry: It is used as a tool to study the pharmacology of muscarinic acetylcholine receptor subtype 1.

    Biology: It helps in understanding the role of muscarinic acetylcholine receptor subtype 1 in various biological processes.

    Medicine: It is being explored for its potential in treating cognitive deficits associated with diseases such as Alzheimer’s disease and schizophrenia.

    Industry: It is used in the development of drugs targeting muscarinic acetylcholine receptor subtype 1.

Biological Activity

1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one, also known as 77-LH-28-1, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article delves into its biological activity, structure-activity relationships, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O
  • Molecular Weight : 288.40 g/mol
  • CAS Number : 792122-71-5

Table 1 summarizes key properties of 77-LH-28-1:

PropertyValue
Molecular Weight288.40 g/mol
LogP4.38870
PSA (Polar Surface Area)20.31 Ų

Research indicates that 77-LH-28-1 functions primarily as a selective antagonist for the dopamine D4_4 receptor (D4_4R). It exhibits a unique pharmacological profile by demonstrating biased agonism, activating Gi_i proteins while inhibiting β-arrestin recruitment. This selective interaction is crucial for understanding its potential role in treating disorders linked to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease .

In Vitro Studies

In vitro evaluations have shown that 77-LH-28-1 possesses significant affinity for D4_4R with selectivity over other dopamine receptors (D2_2R and D3_3R). The compound was tested against various receptor subtypes to determine its binding affinity and functional activity. Notably, it demonstrated a favorable profile for crossing the blood-brain barrier (BBB), which is essential for central nervous system (CNS) drug candidates .

Case Studies

A pilot study assessed the effects of 77-LH-28-1 on animal models exhibiting symptoms of psychosis. The results indicated that administration of the compound led to a reduction in hyperlocomotion and improved cognitive deficits associated with dopaminergic dysregulation. These findings suggest potential therapeutic benefits in managing psychotic symptoms .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the piperidine and butyl chain significantly influenced the binding affinity and selectivity towards D4_4R. For instance, derivatives with different substituents on the piperidine ring exhibited varying degrees of receptor affinity, highlighting the importance of structural optimization in drug design .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

AnalogReactantsSolventCatalyst/ReagentYield (%)
Parent Compound3,4-dihydroquinolin-2-one + 3-(4-butylpiperidin-1-yl)propyl bromideDMFNaHCO₃78
4-Benzylpiperidine analogtert-Butyl 4-oxopiperidine-1-carboxylate + benzyl bromideCH₂Cl₂NaBH(OAc)₃65

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H NMR for characteristic peaks (e.g., piperidine N-CH₂ at δ 2.4–3.0 ppm; dihydroquinolinone C=O at δ 168–170 ppm in 13C^{13}C).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]⁺ at m/z 343.3 for the parent compound).
  • HPLC Purity : Ensure ≥95% purity using a C18 column (MeCN/H₂O 70:30, 1 mL/min) .

Advanced: How does structural modification of the piperidine moiety influence dopamine D4 receptor (D4R) selectivity over muscarinic receptors (mAChRs)?

Answer:

  • Key Modifications :
    • Butyl → Benzyl (Analog 9) : Increases D4R affinity (Kᵢ = 2.1 nM) while reducing M1 mAChR binding (Kᵢ = 420 nM).
    • Piperidine → Piperazine (Analog 12) : Enhances selectivity (D4R Kᵢ = 1.8 nM; D2R/D3R Kᵢ > 1000 nM) and eliminates mAChR activation.
  • Rationale : Bulky aromatic groups (e.g., benzyl) sterically hinder mAChR binding pockets but fit D4R’s larger extracellular vestibule .

Q. Table 2: Receptor Affinity Profiles of Select Analogs

CompoundD4R Kᵢ (nM)D2R Kᵢ (nM)M1 mAChR Kᵢ (nM)
Parent12.385045
Analog 92.1920420
Analog 121.8>1000>1000

Advanced: What methodological approaches are used to assess the compound’s brain penetrance and pharmacokinetics?

Answer:

  • In Vivo Brain Penetration : Administer 10 mg/kg (i.p.) to rodents; measure plasma/brain concentrations at 15–60 min intervals via LC-MS/MS. Brain-to-plasma ratio >0.3 indicates good penetrance.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 min.
  • Plasma Protein Binding : Use equilibrium dialysis (pH 7.4) to calculate unbound fraction .

Advanced: How can heterobivalent ligands incorporating this compound be designed to target multiple receptors?

Answer:

  • Design Strategy : Link this compound (D4R antagonist) to xanomeline (M1 mAChR agonist) via a spacer (e.g., polyethylene glycol).
  • Functional Assays :
    • Radioligand Binding : Compete against [³H]spiperone (D4R) and [³H]NMS (mAChR).
    • β-Arrestin Recruitment : Use BRET assays to evaluate biased signaling .

Advanced: How can discrepancies in reported receptor affinity data be resolved across studies?

Answer:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., CHO-K1 for D4R), buffer composition (e.g., 50 mM Tris-HCl, pH 7.4), and ligand concentrations.
  • Orthogonal Validation : Confirm binding data with functional assays (e.g., cAMP inhibition for D4R; Ca²⁺ mobilization for mAChR).
  • Control for Allosteric Effects : Pre-incubate with GTPγS to distinguish orthosteric vs. allosteric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one
Reactant of Route 2
1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.